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molecular formula C9H8N2O3 B8589874 Methyl 5-cyano-6-methoxypicolinate CAS No. 19841-77-1

Methyl 5-cyano-6-methoxypicolinate

Cat. No. B8589874
M. Wt: 192.17 g/mol
InChI Key: AQGAHULDJSYQTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04826858

Procedure details

5-Cyano-6-methoxypyridine-2-carboxylic acid (see above) is reacted in methanol with the help of trimethylchlorosilane to give methyl 5-cyano-6-methoxypyridine-2-carboxylate (m.p. 125°-125° C.). Subsequent hydrogenation in methanol on palladium/charcoal in the presence of hydrochloride acid gives the desired aminomethyl compound (m.p. of the hydrochloride: 224°-226° C.). By the addition of a few drops of triethanolamine, the hydrogenation solution is brought to a pH of 7 and used directly for the following reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[CH:5][C:6]([C:11]([OH:13])=[O:12])=[N:7][C:8]=1[O:9][CH3:10])#[N:2].[CH3:14][Si](C)(C)Cl>CO>[C:1]([C:3]1[CH:4]=[CH:5][C:6]([C:11]([O:13][CH3:14])=[O:12])=[N:7][C:8]=1[O:9][CH3:10])#[N:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C=CC(=NC1OC)C(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](Cl)(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=CC(=NC1OC)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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